

Reproducibility of CAY10580 effects across different studies.

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Compound of Interest

Compound Name: CAY10580

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Reproducibility of CAY10580 Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of **CAY10580**, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist, across various preclinical studies. The data presented herein is intended to serve as a resource for evaluating the reproducibility of its biological activities and to provide detailed experimental context.

Summary of CAY10580's Biological Profile

CAY10580 is a potent and selective agonist for the EP4 receptor, a G-protein coupled receptor that signals primarily through the Gs-adenylyl cyclase-cAMP pathway.^[1] Research across multiple independent studies has demonstrated its effects in several key physiological areas: regulation of water balance through aquaporin-2 (AQP2), modulation of cholesterol and bile acid metabolism, and anti-inflammatory responses. This guide will delve into the quantitative data and experimental protocols from these studies to provide a clear comparison of its performance.

Data Presentation

The following tables summarize the quantitative data on the effects of **CAY10580** from key studies.

Table 1: Receptor Binding Affinity and Selectivity of **CAY10580**

Receptor	Binding Affinity (Ki, nM)	Study
EP4	35	Billot X, et al. 2003[2]
EP1	>10,000	Billot X, et al. 2003[2]
EP2	>10,000	Billot X, et al. 2003[2]
EP3	>10,000	Billot X, et al. 2003[2]
DP	>10,000	Billot X, et al. 2003[2]
FP	>10,000	Billot X, et al. 2003[2]
IP	>10,000	Billot X, et al. 2003[2]
TP	>10,000	Billot X, et al. 2003[2]

Table 2: In Vitro Effects of **CAY10580** on Aquaporin-2 (AQP2) in MDCK Cells

Parameter	Concentration (M)	Effect	Study
AQP2 Membrane Abundance	10 ⁻⁷	Significant Increase	Olesen ET, et al. 2011[3][4]
10 ⁻⁶	Significant Increase	Olesen ET, et al. 2011[3][4]	
10 ⁻⁵	Significant Increase	Olesen ET, et al. 2011[3][4]	
AQP2 Phosphorylation (Ser-264)	10 ⁻⁷ - 10 ⁻⁵	Mimicked PGE2 stimulation	Olesen ET, et al. 2011[3]
AQP2 Phosphorylation (Ser-269)	10 ⁻⁸ - 10 ⁻⁵	No significant increase	Olesen ET, et al. 2011[3]

Table 3: In Vivo Effects of **CAY10580** on Cholesterol and Bile Acid Metabolism in High-Fat Diet-Fed Mice

Parameter	Treatment	% Change vs. Vehicle	Study
Total Plasma Cholesterol	200 µg/kg/day for 3 weeks	↓ 28.5%	Ying F, et al. 2018[5]
Hepatic Total Bile Acids	EP4 Knockout vs. Wild Type	↓ 26.2%	Ying F, et al. 2018[5]
Fecal Bile Acid Excretion	EP4 Knockout vs. Wild Type	↓ 27.6%	Ying F, et al. 2018[5]

Table 4: In Vivo Anti-Inflammatory Effects of **CAY10580**

Model	Treatment	Effect	Study
LPS-induced chemokine expression in adipose tissue	Various concentrations	Concentration-dependent reduction of IP-10 and MIP-1α	Yu Y, et al. 2015[6][7]
High-fat diet-induced inflammation	200 µg/kg for 6 weeks	Significantly lower IP-10 and MIP-1α mRNA in epididymal white adipose tissue	Yu Y, et al. 2015[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EP4 Receptor Binding Assay

- Source: Adapted from Billot X, et al. Bioorg Med Chem Lett. 2003.[2]
- Cell Line: HEK-293 cells stably expressing the human EP4 receptor.
- Radioligand: [³H]PGE₂

- Procedure:
 - Whole cells were incubated with 1 nM [^3H]PGE₂ in the presence or absence of competing ligands.
 - Incubations were carried out for 2 hours at room temperature in a buffer containing 10 mM MES/KOH (pH 6.0), 10 mM MgCl₂, and 1 mM EDTA.
 - The reaction was terminated by rapid filtration through GF/B filters.
 - Filters were washed with ice-cold incubation buffer.
 - Radioactivity retained on the filters was determined by liquid scintillation counting.
 - Non-specific binding was determined in the presence of 1 μM PGE₂.
 - K_i values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

AQP2 Trafficking and Phosphorylation in MDCK Cells

- Source: Adapted from Olesen ET, et al. Proc Natl Acad Sci U S A. 2011.[3][4]
- Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing AQP2.
- Treatment: Cells were stimulated with **CAY10580** (10^{-8} to 10^{-5} M) for 40 minutes.
- Cell-Surface Biotinylation:
 - Cells were washed with ice-cold PBS and incubated with sulfo-NHS-SS-biotin for 30 minutes at 4°C.
 - The reaction was quenched with quenching buffer.
 - Cells were lysed, and the lysate was centrifuged.
 - The supernatant was incubated with streptavidin-agarose beads overnight at 4°C to precipitate biotinylated proteins.
 - Beads were washed, and proteins were eluted with Laemmli buffer.

- Immunoblotting:
 - Total cell lysates and biotinylated protein samples were subjected to SDS-PAGE and transferred to nitrocellulose membranes.
 - Membranes were probed with primary antibodies against AQP2, phospho-AQP2 (Ser-264), and phospho-AQP2 (Ser-269).
 - Horseradish peroxidase-conjugated secondary antibodies were used for detection.
 - Bands were visualized using enhanced chemiluminescence.

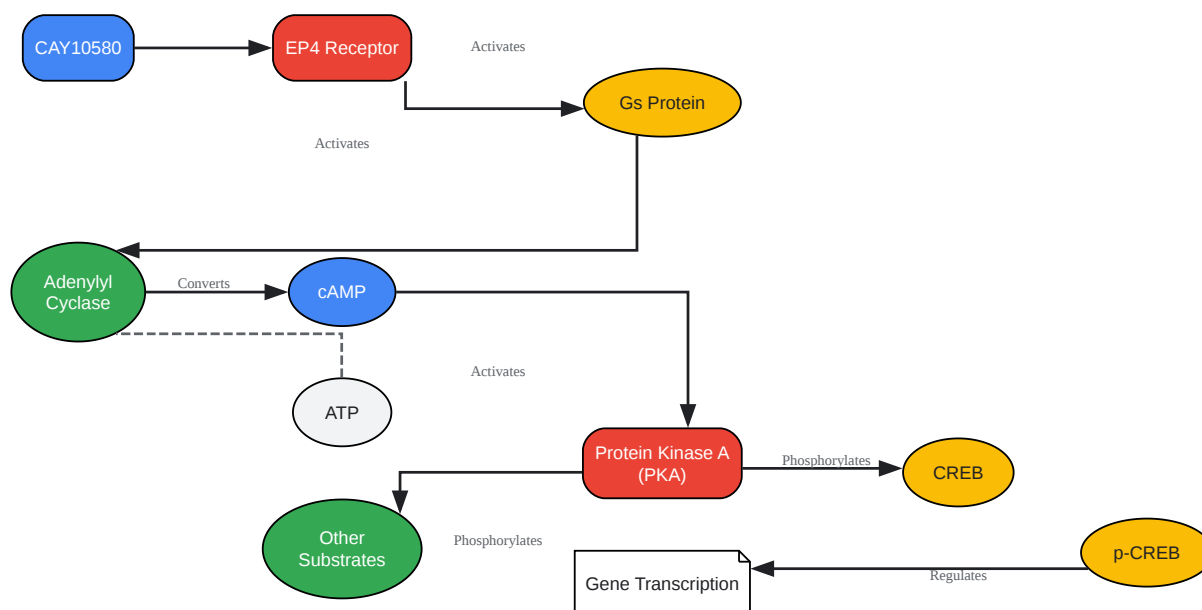
In Vivo Hypercholesterolemia Mouse Model

- Source: Adapted from Ying F, et al. Biochim Biophys Acta Mol Cell Biol Lipids. 2018.[5]
- Animal Model: Male C57BL/6J mice.
- Diet: High-fat diet (60% kcal from fat) for 6 weeks.
- Treatment: **CAY10580** (200 µg/kg body weight/day) or vehicle was administered via intraperitoneal injection for the last 3 weeks of the high-fat diet feeding.
- Sample Collection and Analysis:
 - At the end of the treatment period, blood was collected for plasma cholesterol measurement using a commercial kit.
 - Livers were harvested for the analysis of total bile acids using an enzymatic assay.
 - Feces were collected over 24 hours for the measurement of bile acid excretion.

Visualizations

EP4 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by **CAY10580** through the EP4 receptor.

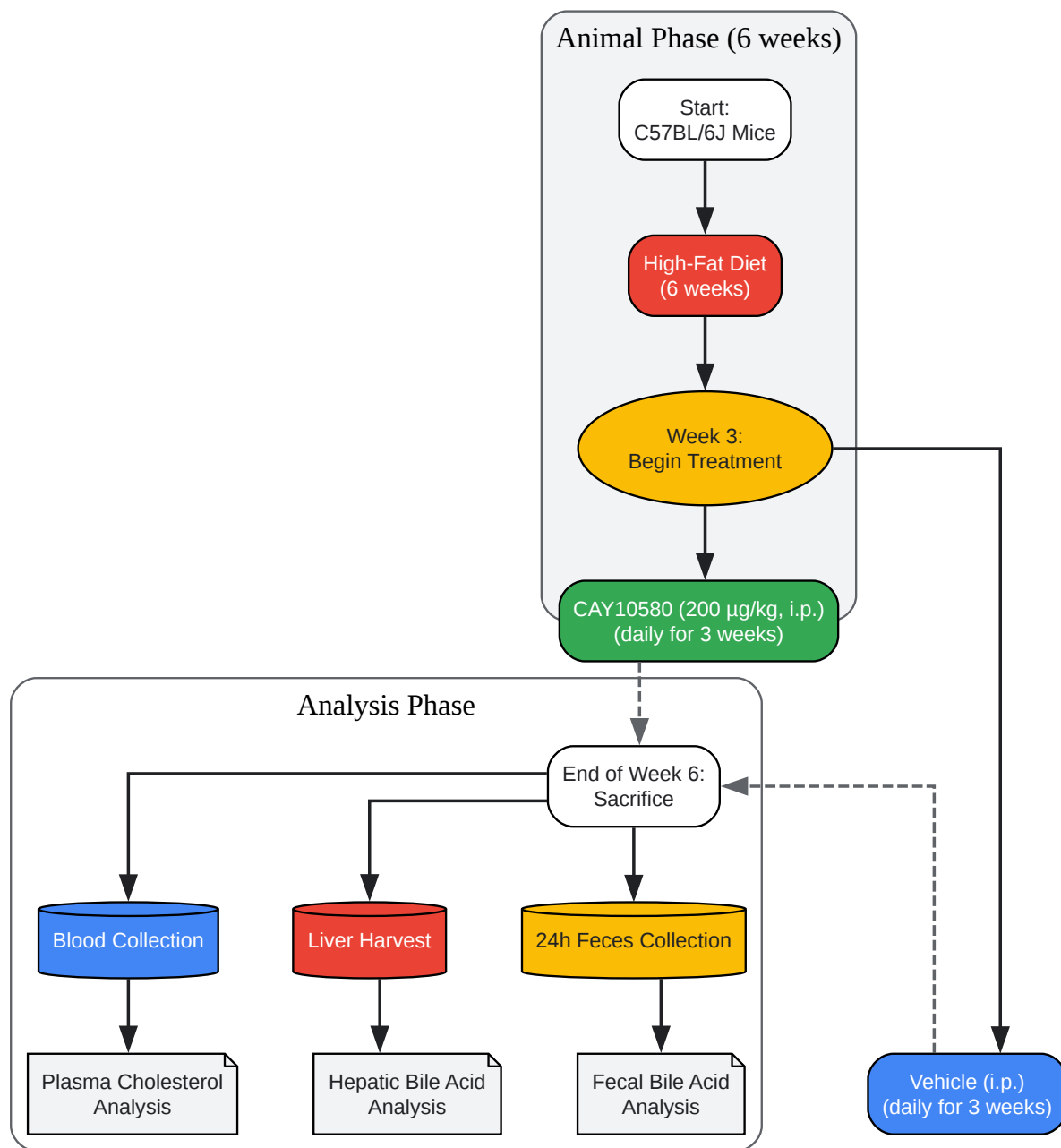


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Caption: **CAY10580** activates the EP4 receptor, leading to cAMP production and PKA activation.

Experimental Workflow for In Vivo Hypercholesterolemia Study

The diagram below outlines the experimental workflow used to assess the effect of **CAY10580** on high-fat diet-induced hypercholesterolemia.



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Caption: Workflow for assessing **CAY10580**'s effect on hypercholesterolemia in mice.

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